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Compound of Interest

Compound Name: 5-Amino-4-methylpyridin-2-ol

Cat. No.: B1517654 Get Quote

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational

modes of molecules.[4] When a molecule is irradiated with infrared light, its chemical bonds

absorb energy at specific frequencies, causing them to stretch or bend. These absorption

frequencies are characteristic of the functional groups present, making IR spectroscopy an

exceptional tool for identifying the key structural components of a molecule like 4-amino-5-

methyl-2-hydroxypyridine.

Predicted IR Absorption Profile
The structure of 4-amino-5-methyl-2-hydroxypyridine contains several key functional groups: an

amino (-NH₂), a hydroxyl (-OH), a methyl (-CH₃), and the pyridine ring itself. The molecule

exists in tautomeric equilibrium with its pyridinone form, 4-amino-5-methyl-2(1H)-pyridinone.

This equilibrium significantly influences the IR spectrum, particularly in the O-H and C=O

stretching regions. For this analysis, we will consider the contributions of both tautomers.

Key Expected Vibrational Modes:

O-H and N-H Stretching: Due to the amino and hydroxyl groups, broad absorption bands are

expected in the high-frequency region of the spectrum (3500-3200 cm⁻¹). Intramolecular and

intermolecular hydrogen bonding will cause significant broadening of these peaks.

C-H Stretching: The methyl group and the aromatic C-H on the pyridine ring will exhibit

stretching vibrations typically between 3100-2850 cm⁻¹.
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C=O Stretching (Pyridinone Tautomer): The presence of the 2-pyridinone tautomer would

result in a strong carbonyl (C=O) stretching band, typically observed in the 1650-1700 cm⁻¹

region.[4]

C=C and C=N Ring Stretching: The pyridine ring vibrations will produce a series of

characteristic sharp to medium bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is expected around 1600 cm⁻¹.

[4]

C-N Stretching: The stretching vibration of the C-N bond of the amino group typically

appears in the 1350-1200 cm⁻¹ range.[5]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern sampling technique that simplifies the analysis

of solid and liquid samples, eliminating the need for sample preparation like KBr pellet

pressing.

Step-by-Step Methodology:

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂ and

H₂O) absorptions.

Sample Application: Place a small amount of the solid 4-amino-5-methyl-2-hydroxypyridine

sample directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform

contact between the sample and the crystal.

Spectrum Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate

the final infrared spectrum (transmittance or absorbance vs. wavenumber).
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Workflow for FTIR Analysis
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Data Summary and Interpretation
The following table compares the expected vibrational frequencies with typical literature values

for similar compounds.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)

Interpretation and

Supporting Evidence

O-H / N-H Stretch 3500 - 3200 (Broad)

Characteristic of hydrogen-

bonded -OH and -NH₂ groups.

The broadness indicates

strong intermolecular

interactions. Similar ranges are

seen in aminopyridines and

hydroxypyridines.[5][6]

Aromatic C-H Stretch 3100 - 3000
Confirms the presence of the

pyridine ring C-H bond.

Aliphatic C-H Stretch 2950 - 2850
Indicates the C-H bonds of the

methyl (-CH₃) substituent.

C=O Stretch ~1660 (Strong)

A strong band here is a key

indicator of the 2-pyridinone

tautomer, which is often the

major form in the solid state.[4]

N-H Scissoring ~1620 (Medium)

A characteristic bending

vibration for a primary amine (-

NH₂).[4]

C=C / C=N Ring Stretch 1600 - 1450

A series of sharp peaks

confirming the aromatic

pyridine ring structure.[7]

C-N Stretch 1350 - 1250
Corresponds to the stretching

of the C4-NH₂ bond.
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The combined presence of a very broad O-H/N-H band and a strong C=O band provides

compelling evidence for the 4-amino-5-methyl-2(1H)-pyridinone tautomeric structure in the solid

state.

Part 2: Determining Molecular Weight and Structure
with Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides two critical pieces of

information: the precise molecular weight of a compound and its fragmentation pattern.[8] A

molecule is first ionized, typically by electron impact (EI), which knocks out an electron to form

a positively charged molecular ion (M⁺•). This high-energy ion often fragments into smaller,

characteristic charged pieces. By analyzing the mass-to-charge ratio (m/z) of the molecular ion

and its fragments, one can confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum and Fragmentation
The molecular formula for 4-amino-5-methyl-2-hydroxypyridine is C₆H₈N₂O, giving it a

monoisotopic molecular weight of 124.06 g/mol .[1][9] Therefore, the molecular ion peak (M⁺•)

is expected at m/z = 124.

Key Fragmentation Pathways: The fragmentation of substituted pyridines is complex but often

follows predictable pathways. For 4-amino-5-methyl-2-hydroxypyridine, we can anticipate:

Loss of CO: A common fragmentation for 2-hydroxypyridines (or 2-pyridinones) is the loss of

a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 96.

Loss of HCN: Pyridine rings, especially those with amino groups, can fragment by losing

hydrogen cyanide (27 Da). This could occur from the M⁺• ion (m/z 97) or other fragments.

Alpha-Cleavage: Cleavage of the methyl group (•CH₃, 15 Da) would result in a fragment at

m/z 109.

Nitrogen Rule: The molecular weight of 124 is an even number, which is consistent with the

Nitrogen Rule stating that a molecule with an even number of nitrogen atoms will have an

even nominal molecular weight.[10]
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Experimental Protocol: Electron Ionization-Mass
Spectrometry (EI-MS)
Step-by-Step Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe for solids. The probe is heated to vaporize the sample into

the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: An electron multiplier detects the separated ions, generating a signal proportional

to their abundance.

Data Output: The instrument software plots the relative abundance of the ions against their

m/z values to produce a mass spectrum.

Workflow for Mass Spectrometry Analysis
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Summary and Interpretation
The following table outlines the expected key ions in the mass spectrum of 4-amino-5-methyl-2-

hydroxypyridine.
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m/z Value
Proposed Ion

Structure / Formula
Neutral Loss Interpretation

124 [C₆H₈N₂O]⁺• -

Molecular Ion (M⁺•).

Confirms the

molecular weight of

the compound.

109 [C₅H₅N₂O]⁺ •CH₃

Loss of the methyl

radical from the

molecular ion.

96 [C₅H₈N₂]⁺• CO

Loss of carbon

monoxide from the

pyridinone tautomer, a

characteristic

fragmentation.[11]

95 [C₅H₅N₂]⁺ CO, H•

Loss of a hydrogen

radical following the

loss of CO.

79 [C₅H₅N]⁺• CO, NH₃

Potential loss of

ammonia from the m/z

96 fragment.

The presence of a strong molecular ion peak at m/z 124 and a significant fragment at m/z 96

(M-28) would be highly indicative of the 2-pyridinone structure.

Visualizing a Key Fragmentation Pathway

[M]⁺•
m/z = 124

[M - CO]⁺•
m/z = 96- CO

[M - CH₃]⁺
m/z = 109

- •CH₃
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Caption: Primary fragmentation pathways for the molecular ion.

Part 3: A Unified Conclusion from Complementary
Data
Neither IR spectroscopy nor mass spectrometry alone can definitively prove a chemical

structure. However, when used in concert, they provide a powerful and self-validating system

for structural confirmation.

IR spectroscopy confirms the presence of the required functional groups: the N-H/O-H

moieties, the methyl C-H bonds, and the pyridine ring. Crucially, it provides strong evidence

for the dominant 2-pyridinone tautomer in the solid state via the C=O stretch.

Mass spectrometry confirms the correct molecular weight (124 Da) and provides structural

clues that corroborate the IR findings. The characteristic loss of carbon monoxide (CO) is a

key piece of evidence supporting the 2-pyridinone ring system identified by IR.

The data from these two techniques are highly complementary. IR identifies the building blocks

(functional groups), while MS confirms the total mass and shows how those blocks are

connected by observing how they break apart. This combined analytical approach provides a

robust and trustworthy confirmation of the identity and structure of 4-amino-5-methyl-2-

hydroxypyridine, essential for its application in research and drug development. For absolute

constitutional isomer confirmation, these techniques would be further supplemented by Nuclear

Magnetic Resonance (NMR) spectroscopy.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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